6-Methylsulfanyl-1-(propan-2-ylideneamino)-3-(2,2,2-trifluoroethyl)-1,3,5-triazine-2,4-dione
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Overview
Description
6-Methylsulfanyl-1-(propan-2-ylideneamino)-3-(2,2,2-trifluoroethyl)-1,3,5-triazine-2,4-dione is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds characterized by a ring structure composed of three carbon atoms and three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylsulfanyl-1-(propan-2-ylideneamino)-3-(2,2,2-trifluoroethyl)-1,3,5-triazine-2,4-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Introduction of Functional Groups: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using methylthiol. The propan-2-ylideneamino group can be added through a condensation reaction with an appropriate aldehyde or ketone. The trifluoroethyl group can be incorporated using trifluoroethylamine in a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methylsulfanyl-1-(propan-2-ylideneamino)-3-(2,2,2-trifluoroethyl)-1,3,5-triazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methylsulfanyl-1-(propan-2-ylideneamino)-3-(2,2,2-trifluoroethyl)-1,3,5-triazine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-Methylsulfanyl-1-(propan-2-ylideneamino)-3-(2,2,2-trifluoroethyl)-1,3,5-triazine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoroethyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The methylsulfanyl group can participate in redox reactions, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Methylsulfanyl-1-(propan-2-ylideneamino)-3-(2,2,2-trifluoroethyl)-1,3,5-triazine-2,4-dione: Unique due to its combination of functional groups.
6-Methylsulfanyl-1-(propan-2-ylideneamino)-1,3,5-triazine-2,4-dione: Lacks the trifluoroethyl group.
1-(Propan-2-ylideneamino)-3-(2,2,2-trifluoroethyl)-1,3,5-triazine-2,4-dione: Lacks the methylsulfanyl group.
Uniqueness
The presence of the trifluoroethyl group in this compound distinguishes it from other similar compounds, enhancing its lipophilicity and potential biological activity
Properties
IUPAC Name |
6-methylsulfanyl-1-(propan-2-ylideneamino)-3-(2,2,2-trifluoroethyl)-1,3,5-triazine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N4O2S/c1-5(2)14-16-7(19-3)13-6(17)15(8(16)18)4-9(10,11)12/h4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SACVLPRADDVVOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1C(=NC(=O)N(C1=O)CC(F)(F)F)SC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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